molecular formula C5H10O5 B7776049 Pentofuranose

Pentofuranose

Cat. No.: B7776049
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentofuranose is a five-membered ring sugar that plays a crucial role in the structure of nucleic acids. It is a type of furanose, which is a cyclic form of a pentose sugar. This compound is found in the backbone of RNA and DNA, where it is linked to phosphate groups and nitrogenous bases, forming the nucleotides that make up these essential biomolecules .

Chemical Reactions Analysis

Types of Reactions

Pentofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the sugar moiety in nucleosides and nucleotides.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions include various modified nucleosides and nucleotides, which have applications in medicinal chemistry and molecular biology .

Scientific Research Applications

Glycoengineering and Vaccine Development

Pentofuranose plays a crucial role in the biosynthesis of polysaccharides in pathogenic bacteria, which are essential for virulence. Recent research has identified pathways for incorporating pentofuranoses into bacterial glycans through extracytoplasmic postpolymerization glycosylation. This process involves several key components:

  • Polyprenyl Phosphoribose Synthase : Generates lipid-linked sugar donors.
  • MATE-family Flippase : Transports these donors to the periplasm.
  • GT-C Type Glycosyltransferase : Catalyzes the final glycosylation reaction.

These systems have implications for developing vaccines and immunotherapies by elucidating the mechanisms behind polysaccharide biosynthesis and antigenic diversity in bacteria such as Citrobacter youngae and Salmonella .

Medicinal Chemistry

This compound derivatives have been explored for their potential as therapeutic agents, particularly in the development of antiviral drugs. For instance, fluorinated this compound units have been integrated into nucleosides to enhance their activity against HIV. The incorporation of fluorine enhances the stability and bioavailability of these compounds, making them valuable candidates in drug discovery .

Case Study: Anti-HIV Nucleosides

A notable application is the synthesis of fluorinated pentofuranoses that serve as building blocks for anti-HIV nucleosides. These modifications improve the pharmacological properties of nucleoside analogs, leading to more effective treatments .

RNA Modulation

Recent advancements have highlighted the use of this compound chemistry in modulating RNA function. Chemical modifications involving pentofuranoses can significantly impact the stability and activity of oligonucleotides, providing insights into RNA biology and therapeutic applications.

  • Carba-Pentofuranose Scaffolds : These modified structures have shown promise in enhancing the efficacy of antisense oligonucleotides (AONs) by improving their resistance to enzymatic degradation and increasing binding affinity to target RNA sequences .

Drug-Polymer Conjugates

The conjugation of this compound derivatives with synthetic polymers has emerged as a strategy for targeted drug delivery systems. By attaching anticancer drugs like tamoxifen to polymer carriers via this compound linkers, researchers aim to enhance drug specificity and reduce systemic toxicity.

Key Findings from Case Studies

  • The binding interactions between drugs and polymers were characterized using spectroscopic methods, revealing that hydrogen bonding and hydrophobic interactions play critical roles in stabilizing these conjugates .
  • Such systems have shown potential in delivering therapeutic agents directly to cancer cells while minimizing side effects on healthy tissues .

Summary Table of Applications

Application AreaDescriptionKey Findings
GlycoengineeringIncorporation into bacterial polysaccharides for vaccine developmentPathways identified for glycosylation in pathogenic bacteria
Medicinal ChemistryDevelopment of antiviral drugs using fluorinated pentofuranosesEnhanced stability and bioavailability in anti-HIV nucleosides
RNA ModulationModifications to oligonucleotides for improved stability and functionCarba-pentofuranose scaffolds increase AON efficacy
Drug-Polymer ConjugatesTargeted delivery systems using this compound-linked polymersImproved specificity and reduced toxicity observed in drug delivery studies

Mechanism of Action

The mechanism of action of pentofuranose-containing compounds involves their incorporation into nucleic acids, where they participate in the formation of the sugar-phosphate backbone. This incorporation is facilitated by enzymes such as polymerases and ligases. The molecular targets of these compounds include DNA and RNA, where they can influence processes such as replication, transcription, and translation .

Comparison with Similar Compounds

Similar Compounds

    Hexopyranose: A six-membered ring sugar found in many polysaccharides.

    Ribofuranose: A five-membered ring sugar similar to pentofuranose but with a different configuration.

    Deoxyribose: A pentose sugar found in DNA, lacking one oxygen atom compared to ribose.

Uniqueness of this compound

This compound is unique due to its presence in both RNA and DNA, where it forms the backbone of these nucleic acids. Its ability to undergo various chemical modifications makes it a versatile building block for synthetic biology and medicinal chemistry .

Biological Activity

Pentofuranose, a five-carbon sugar, plays a significant role in various biological processes, primarily due to its structural and functional versatility. This article explores the biological activity of this compound, focusing on its role in microbial glycobiology, RNA function modulation, and potential applications in clinical diagnostics.

1. This compound in Microbial Glycobiology

Recent studies have highlighted the importance of this compound sugars in bacterial polysaccharide biosynthesis. Kelly et al. (2024) described a novel three-component system that facilitates the incorporation of this compound sugars into lipopolysaccharides (LPS) through extracytoplasmic postpolymerization glycosylation. This process is crucial for the structural diversity of bacterial glycans, which impacts host-pathogen interactions and vaccine development .

Table 1: Components of the Three-Component System

ComponentFunction
Polyprenyl Phosphoribose SynthaseGenerates lipid-linked sugar donors
MATE-family FlippaseTransports the donor to the periplasm
GT-C Type GlycosyltransferaseAdds this compound to acceptor glycans

The study revealed that the pathway involves a ribosyl precursor derived from central metabolism, emphasizing the metabolic integration of this compound in bacterial systems . The ability of bacteria to modify their surface glycans with pentofuranoses enhances their adaptability and virulence.

2. Modulation of RNA Function

This compound derivatives have been extensively studied for their potential to modulate RNA function. A dissertation by Karimiahmadabadi (2014) discussed novel chemical modifications of oligonucleotides using this compound scaffolds to enhance their stability and efficacy as therapeutic agents. These modifications can significantly influence the binding affinity and specificity of antisense oligonucleotides, which are crucial for gene expression inhibition .

Case Study: Antisense Oligonucleotides

  • Objective: To improve the stability and binding properties of oligonucleotides.
  • Method: Synthesis of carba-pentofuranose analogues.
  • Findings: Enhanced nuclease resistance and improved thermodynamic stability were observed, indicating potential for therapeutic applications in gene regulation.

3. Clinical Applications and Biomarkers

Recent research has identified 2-deoxy-D-erythro-pentofuranose-5-phosphate as a promising biomarker for sepsis diagnosis. A study indicated that this metabolite could differentiate sepsis from systemic inflammatory response syndrome (SIRS) with high diagnostic accuracy (AUC = 0.9297) . This finding underscores the potential of this compound derivatives in clinical diagnostics, particularly in critical care settings.

Table 2: Diagnostic Performance of 2-Deoxy-D-Erythro-Pentofuranose-5-Phosphate

MetricValue
Area Under Curve (AUC)0.9297
SensitivityHigh
SpecificityHigh

Properties

IUPAC Name

5-(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865141
Record name Pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentofuranose
Reactant of Route 2
Pentofuranose
Reactant of Route 3
Pentofuranose
Reactant of Route 4
Pentofuranose
Reactant of Route 5
Pentofuranose
Reactant of Route 6
Pentofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.